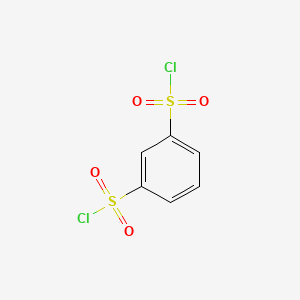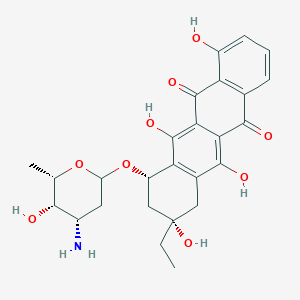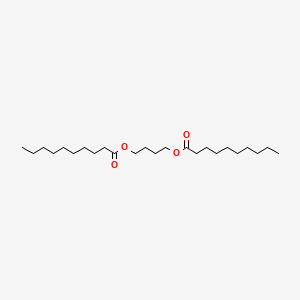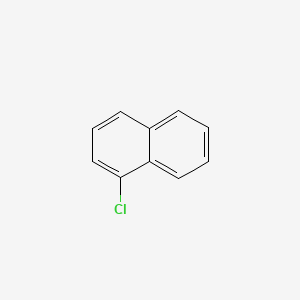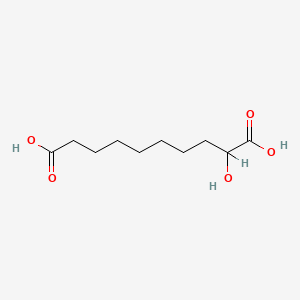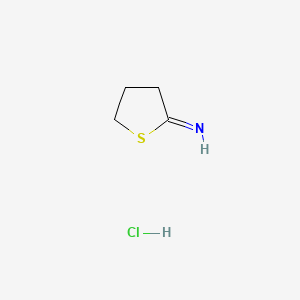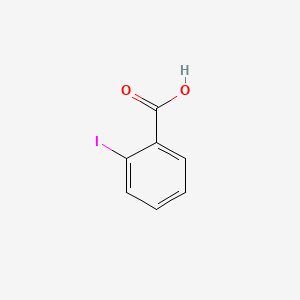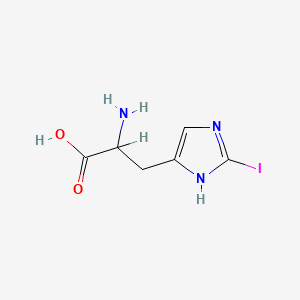
(E)-5-(4-甲氧基苯乙烯基)苯-1,3-二醇
概述
描述
Desoxyrhapontigenin is a potent anti-inflammatory phytochemical . It is found in the roots of Rheum palmatum L . It has been shown to have significant monoamine oxidase inhibitory activities .
Synthesis Analysis
Desoxyrhapontigenin is a natural compound found in the Rheum genus, specifically in Rheum rhaponticum and Rheum rhabarbarum . It is one of the bioactive substances in these plants, which also include other phytochemicals like stilbenes, anthraquinones, and flavonoids .Molecular Structure Analysis
The molecular formula of Desoxyrhapontigenin is C15H14O3 . Its molecular weight is 242.3 .Chemical Reactions Analysis
Desoxyrhapontigenin has been shown to up-regulate the mRNA expression of antioxidant enzymes . This suggests that it may play a role in the body’s antioxidant response.Physical And Chemical Properties Analysis
Desoxyrhapontigenin is a white-beige powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 446.5±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 74.1±0.3 cm3, and it has 3 freely rotating bonds .科学研究应用
抗炎应用
4’-甲氧基白藜芦醇: 由于其抗炎特性而被研究。 它通过抑制促炎细胞因子和趋化因子的基因表达,如白介素1β (IL-1β)、白介素6 (IL-6)、肿瘤坏死因子-α (TNF-α) 和单核细胞趋化蛋白-1 (MCP-1),在减轻炎症方面显示出潜力 。 此外,它可以减少氧化应激并下调 NADPH 氧化酶,这有助于其抗炎作用 .
抗氧化特性
该化合物通过降低活性氧 (ROS) 的产生、蛋白质羰基和高级氧化蛋白产物的水平来表现出抗氧化能力 。 这表明 4’-甲氧基白藜芦醇可能是预防氧化应激相关疾病的宝贵药物。
信号通路调节
研究表明,4’-甲氧基白藜芦醇可以调节各种信号通路,包括 RAGE 介导的 NF-κB 和 NLRP3 炎症小体通路 。 通过影响这些通路,它可能为这些信号机制失调的疾病提供治疗益处。
抗病毒活性
脱氧Rhapontigenin: 已经被确定为一种针对寨卡病毒感染的新型抗病毒药物。 它有效地降低了血清和靶组织中的寨卡病毒负担,改善了病理变化和不良妊娠结局,并且在成年和怀孕小鼠中均未引起明显的毒性 。 这突出了它作为先天性寨卡病毒感染治疗方法的潜力。
对葡萄糖代谢的影响
研究发现,脱氧Rhapontigenin 会影响体内葡萄糖代谢。 据发现,它可以降低动物的餐后高血糖症,这表明它在控制血糖水平和治疗糖尿病相关疾病方面具有潜在的应用 .
炎症相关疾病的治疗潜力
鉴于其抑制 RAGE 介导的 MAPK/NF-κB 信号通路和 NLRP3 炎症小体激活的能力,4’-甲氧基白藜芦醇可以被认为是一种治疗与炎症相关的疾病的新型治疗药物 .
体内
In vivo studies have shown that Desoxyrhapontigenin has anti-inflammatory, anti-cancer, and anti-microbial activities. It has been found to have an anti-inflammatory effect in animal models of arthritis and cancer. It has also been found to have an anti-cancer effect in animal models of breast cancer and prostate cancer. In addition, Desoxyrhapontigenin has been found to have an anti-microbial effect in animal models of bacterial and fungal infections.
体外
In vitro studies have shown that Desoxyrhapontigenin has a wide range of biological activities. It has been found to inhibit the growth of cancer cells, as well as to have an anti-inflammatory effect. It has also been found to have an anti-oxidant effect, as well as to have an anti-microbial effect. In addition, Desoxyrhapontigenin has been found to have an anti-fungal effect, as well as to have an anti-viral effect.
作用机制
Target of Action
The primary targets of (E)-5-(4-Methoxystyryl)benzene-1,3-diol, also known as 4’-Methoxyresveratrol or Desoxyrhapontigenin, are the receptor for advanced glycation end products (RAGE) and the nuclear factor kappa B (NF-κB) pathway . These targets play a crucial role in inflammation and oxidative stress .
Mode of Action
4’-Methoxyresveratrol interacts with its targets by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway . It inhibits the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin 1β (IL-1β), interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), as well as two typical pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) .
Biochemical Pathways
The compound affects the MAPK/NF-κB signaling pathway and the NLRP3 inflammasome . By attenuating the overexpression of RAGE induced by MGO-BSA, it blocks the downstream signal of AGE-RAGE, particularly MAPKs including p38 and JNK, and subsequently reduces NF-κB activation . Additionally, it significantly abates the activation of NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome .
Pharmacokinetics
It is known that methoxylated stilbenes like 4’-methoxyresveratrol are metabolized more slowly than their hydroxylated counterparts, which may have a positive effect on in vivo bioactivity .
Result of Action
The molecular and cellular effects of 4’-Methoxyresveratrol’s action include significant inhibition of pro-inflammatory cytokines and chemokines, as well as oxidative stress . It also reduces the secretion of mature IL-1β . In vivo, it has been shown to reduce postprandial hyperglycemia .
Action Environment
It is known that the compound is derived from dipterocarpaceae, a family of plants found in tropical regions
生物活性
Desoxyrhapontigenin has been found to have a wide range of biological activities. It has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. It has also been found to have an anti-oxidant effect, as well as an anti-microbial effect. In addition, Desoxyrhapontigenin has been found to have an anti-fungal effect, as well as an anti-viral effect.
Biochemical and Physiological Effects
Desoxyrhapontigenin has been found to have a wide range of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. It has also been found to have an anti-oxidant effect, as well as an anti-microbial effect. In addition, Desoxyrhapontigenin has been found to have an anti-fungal effect, as well as an anti-viral effect.
实验室实验的优点和局限性
The advantages of using Desoxyrhapontigenin in laboratory experiments include its ability to be synthesized from several different plant sources and its wide range of biological activities. The limitations of using Desoxyrhapontigenin in laboratory experiments include its potential for toxicity and its lack of full understanding of its mechanism of action.
未来方向
For research on Desoxyrhapontigenin include further studies on its potential therapeutic and pharmacological properties, as well as its potential for use in the treatment of various diseases. In addition, further research is needed to understand the mechanism of action of Desoxyrhapontigenin and its potential for toxicity. Furthermore, studies are needed to determine the optimal dosage and delivery method of Desoxyrhapontigenin for use in clinical trials. Finally, further research is needed to explore the potential applications of Desoxyrhapontigenin in other areas, such as the development of new drugs and the treatment of other diseases.
生化分析
Biochemical Properties
4’-Methoxyresveratrol interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit anti-inflammatory effects, which are believed to be due to its interactions with various biomolecules . For instance, it has been shown to inhibit the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin 1β (IL-1β), interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1), as well as two typical pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) .
Cellular Effects
4’-Methoxyresveratrol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease oxidative stress by reducing levels of ROS production, protein carbonyl, and advanced oxidation protein product via down-regulation of NADPH oxidase .
Molecular Mechanism
The molecular mechanism of 4’-Methoxyresveratrol involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to attenuate the overexpression of the receptor for advanced glycation end products (RAGE) induced by MGO-BSA. It also blocks the downstream signal of AGE-RAGE, particularly, MAPKs including p38 and JNK, and subsequently reduces NF-κB activation .
Metabolic Pathways
It is known that resveratrol and its derivatives are synthesized through hydroxylation, O-methylation, prenylation, and oligomerization
属性
IUPAC Name |
5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRWFJGOIWMGC-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031720 | |
| Record name | 4-Methoxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33626-08-3 | |
| Record name | Desoxyrhapontigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33626-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4'-methoxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXYRESVERATROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU7RRY3RUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



